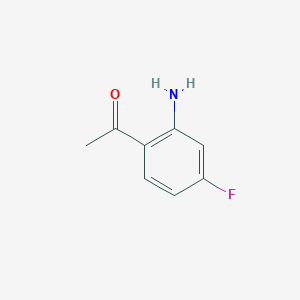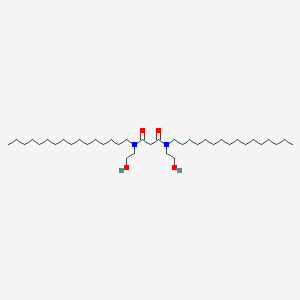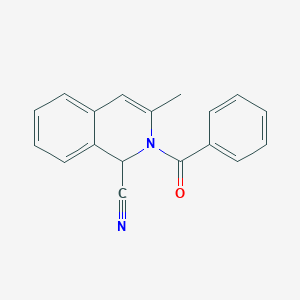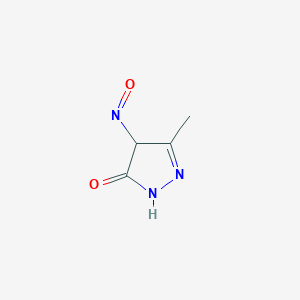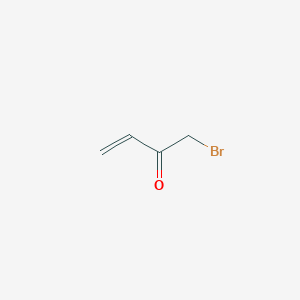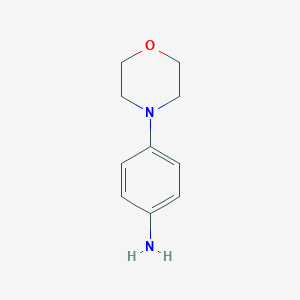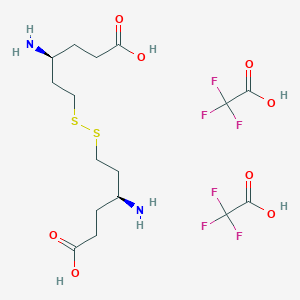
6,6'-Dithiobis(4-aminohexanoic acid) bis(trifluoroacetate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
‘6,6’-Dithiobis(4-aminohexanoic acid) bis(trifluoroacetate)’, commonly known as DTNB, is a chemical compound that belongs to the class of thiol-reactive compounds. It is widely used in scientific research for its ability to measure the concentration of sulfhydryl groups in proteins. The compound has a wide range of applications in biochemistry and physiology, making it an essential tool in scientific research.
作用機序
DTNB reacts with sulfhydryl groups in proteins to form a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB). The reaction is based on the principle of the Ellman's reagent, where the sulfhydryl group of cysteine residues in proteins reacts with DTNB to produce TNB. The reaction is specific to sulfhydryl groups and does not react with other amino acid residues.
Biochemical and Physiological Effects:
DTNB has no known biochemical or physiological effects on living organisms. It is a highly specific reagent that reacts only with sulfhydryl groups in proteins and does not interact with other biological molecules.
実験室実験の利点と制限
DTNB has several advantages as a reagent for the measurement of sulfhydryl groups in proteins. It is highly specific and reacts only with sulfhydryl groups, making it an essential tool in the study of protein structure and function. DTNB is also easy to use and produces a stable and measurable product. However, DTNB has some limitations, including its sensitivity to pH and temperature. The reaction is optimal at pH 8.0 and 25°C, and any deviation from these conditions may affect the accuracy of the measurement.
将来の方向性
DTNB has several potential future applications in scientific research. One potential application is in the study of oxidative stress, where DTNB can be used to measure the level of sulfhydryl groups in proteins that are affected by oxidative stress. DTNB can also be used in the study of protein-protein interactions, where it can be used to measure the number of free sulfhydryl groups in proteins that are involved in protein-protein interactions. Additionally, DTNB can be used in the study of protein folding, where it can be used to measure the number of free sulfhydryl groups in proteins that are involved in protein folding.
合成法
The synthesis of DTNB involves the reaction of 1,6-hexanediamine with carbon disulfide to form 1,6-hexanedithiol. This intermediate is then reacted with chloroacetic acid to produce ‘6,6’-Dithiobis(4-aminohexanoic acid). The trifluoroacetate salt is obtained by reacting the acid with trifluoroacetic acid.
科学的研究の応用
DTNB is widely used in scientific research as a reagent for the measurement of sulfhydryl groups in proteins. It is used to determine the number of free sulfhydryl groups in proteins, which is an essential parameter in the study of protein structure and function. DTNB is also used in the study of enzyme kinetics, where it is used to measure the rate of reaction of enzymes with their substrates.
特性
CAS番号 |
156143-51-0 |
|---|---|
分子式 |
C16H26F6N2O8S2 |
分子量 |
552.5 g/mol |
IUPAC名 |
(4S)-4-amino-6-[[(3S)-3-amino-5-carboxypentyl]disulfanyl]hexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H24N2O4S2.2C2HF3O2/c13-9(1-3-11(15)16)5-7-19-20-8-6-10(14)2-4-12(17)18;2*3-2(4,5)1(6)7/h9-10H,1-8,13-14H2,(H,15,16)(H,17,18);2*(H,6,7)/t9-,10-;;/m0../s1 |
InChIキー |
CKSHMZKGAPGQBA-BZDVOYDHSA-N |
異性体SMILES |
C(CC(=O)O)[C@@H](CCSSCC[C@H](CCC(=O)O)N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
SMILES |
C(CC(=O)O)C(CCSSCCC(CCC(=O)O)N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
正規SMILES |
C(CC(=O)O)C(CCSSCCC(CCC(=O)O)N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
その他のCAS番号 |
156143-51-0 |
同義語 |
6,6'-dithiobis(4-aminohexanoic acid) bis(trifluoroacetate) DTBAHA BTFAC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



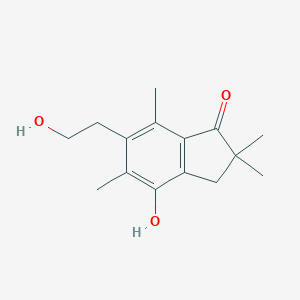
![1-[(1R,2S)-2-Hydroxy-1-methylcyclohexyl]ethanone](/img/structure/B114289.png)
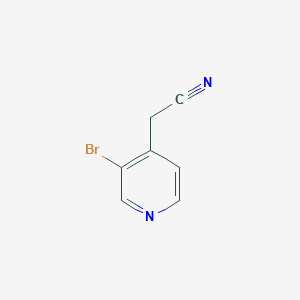


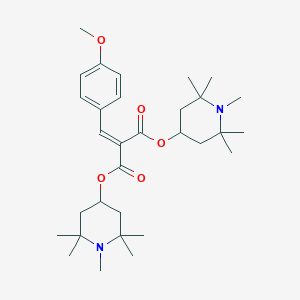

![Furo[3,2-b]pyridine-2-methanamine](/img/structure/B114300.png)
